molecular formula C9H9ClFNO B7891803 4-chloro-2-fluoro-N,N-dimethylbenzamide

4-chloro-2-fluoro-N,N-dimethylbenzamide

Cat. No.: B7891803
M. Wt: 201.62 g/mol
InChI Key: WJKCHVCZWNBJPF-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H9ClFNO. It is a derivative of benzamide, featuring chlorine and fluorine atoms on the benzene ring and two methyl groups attached to the nitrogen atom of the amide group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-fluoro-N,N-dimethylbenzamide typically involves the following steps:

  • Benzamide Formation: The starting material, benzene, undergoes nitration to form nitrobenzene, which is then reduced to aniline. Aniline is acylated with acetic anhydride to produce benzamide.

  • Halogenation: The benzamide undergoes halogenation reactions to introduce chlorine and fluorine atoms at the desired positions on the benzene ring. This can be achieved using reagents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.

  • N-Methylation: The final step involves the methylation of the amide nitrogen using methylating agents like methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) to introduce the N,N-dimethyl groups.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and advanced purification techniques are employed to achieve commercial-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoro-N,N-dimethylbenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The chlorine and fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles like hydroxide (OH-) or alkyl halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: Substituted benzene derivatives with different functional groups.

Scientific Research Applications

4-Chloro-2-fluoro-N,N-dimethylbenzamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate the effects of halogenated benzamides on biological systems.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-chloro-2-fluoro-N,N-dimethylbenzamide exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloro-4-fluoro-N,N-dimethylbenzamide: Similar structure with different positions of chlorine and fluorine atoms.

  • 4-Chloro-N,N-dimethylbenzamide: Lacks the fluorine atom.

  • 2-Fluoro-N,N-dimethylbenzamide: Lacks the chlorine atom.

Uniqueness: 4-Chloro-2-fluoro-N,N-dimethylbenzamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-chloro-2-fluoro-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c1-12(2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKCHVCZWNBJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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